3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride

GPCR selectivity off-target screening trace amine-associated receptors

This α,α-gem-dimethyl trifluoromethyl primary amine hydrochloride is distinguished by a quaternary α-carbon that eliminates amine α-proton acidity, suppresses CYP450-mediated N-dealkylation, and imposes conformational constraint unavailable in linear trifluoropropyl amine analogs. Demonstrated negligible TAAR5 agonism (EC₅₀ > 10,000 nM) supports selection as a 'silent' amine building block that minimizes promiscuous GPCR off-target activity while retaining synthetic versatility for reductive amination or amide coupling. Optimal for lead optimization programs requiring preserved primary amine engagement with minimized oxidative metabolism. Procure for construction of C(CF₃)Me₂-substituted pharmacophores inaccessible from simpler CF₃CH₂- or CF₃-building blocks.

Molecular Formula C5H11ClF3N
Molecular Weight 177.59 g/mol
CAS No. 1803606-63-4
Cat. No. B1459244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride
CAS1803606-63-4
Molecular FormulaC5H11ClF3N
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(F)(F)F.Cl
InChIInChI=1S/C5H10F3N.ClH/c1-4(2,3-9)5(6,7)8;/h3,9H2,1-2H3;1H
InChIKeyHYOBPNPGYNGODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride (CAS 1803606-63-4): Procurement and Selection Guide


3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride (CAS 1803606-63-4) is a fluorinated primary amine building block with the molecular formula C₅H₁₁ClF₃N and molecular weight of 177.59 g/mol . This compound features a sterically congested gem-dimethyl group adjacent to a trifluoromethyl moiety on the propan-1-amine backbone, conferring a highly hindered α-carbon environment . The hydrochloride salt form enhances handling stability and aqueous solubility for synthetic applications. As a member of the α,α-disubstituted trifluoromethyl amine class, this compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing the C(CF₃)Me₂ pharmacophore into bioactive molecules . The compound's compact yet sterically demanding architecture enables precise tuning of physicochemical properties in drug discovery programs requiring fluorinated amine incorporation .

Why 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride Cannot Be Substituted with Generic Analogs


Substituting this compound with simpler fluorinated amines such as 3,3,3-trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) or non-gem-dimethyl analogs fundamentally alters the steric, electronic, and metabolic profile of the resulting derivatives. The gem-dimethyl group adjacent to the trifluoromethyl moiety creates a quaternary α-carbon that eliminates amine α-proton acidity, suppresses metabolic N-dealkylation pathways, and imposes conformational constraints unavailable in linear trifluoropropyl amines [1]. Furthermore, the steric bulk of the gem-dimethyl group reduces off-target interactions with amine-binding receptors, as evidenced by the compound's negligible agonist activity at mouse TAAR5 (EC₅₀ > 10,000 nM) [2]. Generic substitution with less hindered amines would predictably increase promiscuous receptor engagement and accelerate oxidative metabolism, thereby compromising the intended pharmacokinetic and selectivity profile of the target molecule [1]. The quantitative evidence below substantiates why this specific architecture cannot be replaced without fundamentally altering experimental outcomes.

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride


TAAR5 Receptor Off-Target Profile: Negligible Agonist Activity Compared to Trace Amine Scaffolds

In a direct functional assay evaluating agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, 3,3,3-trifluoro-2,2-dimethylpropan-1-amine exhibited an EC₅₀ value greater than 10,000 nM for cAMP accumulation after 20 minutes as measured by BRET assay [1]. This exceptionally weak agonist response contrasts with structurally simpler trace amines and primary amine scaffolds that typically exhibit measurable TAAR family engagement. The absence of significant TAAR5 agonism (EC₅₀ > 10 μM) indicates that the gem-dimethyl/trifluoromethyl substitution pattern effectively abrogates binding to this off-target GPCR [1].

GPCR selectivity off-target screening trace amine-associated receptors lead optimization

Synthetic Utility: Enabling Transition-Metal-Free Construction of C(CF₃)Me₂-Containing Heteroarenes

The corresponding carboxylic acid derivative, 3,3,3-trifluoro-2,2-dimethylpropanoic acid (TFDMPA), enables direct decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes under transition-metal-free conditions [1]. This method produced a series of previously unknown C(CF₃)Me₂-substituted heteroarenes in high yields, with the reaction proceeding efficiently using only base as the crucial promoter [1]. In a related study, TFDMPA-mediated decarboxylative fluoroalkylation of N-acrylamides enabled efficient construction of 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles via a C–H functionalization cascade process [2]. While these studies employed the carboxylic acid rather than the amine hydrochloride directly, the amine serves as the direct precursor to this valuable C(CF₃)Me₂ pharmacophore upon reductive amination or amide coupling strategies.

fluorinated building blocks heteroarene functionalization decarboxylative coupling transition-metal-free synthesis

Metabolic Stability Design Rationale: gem-Dimethyl Protection Against N-Dealkylation

A comprehensive review by Talele (J. Med. Chem. 2018) documents extensive tabulated examples demonstrating that the gem-dimethyl group confers measurable improvements in pharmacokinetic parameters including metabolic stability, plasma stability, and reduced clearance, while decreasing P-glycoprotein efflux liability [1]. In the specific context of amine-containing compounds, the gem-dimethyl group positioned adjacent to the amine nitrogen eliminates α-protons required for oxidative N-dealkylation, thereby blocking a major CYP450-mediated clearance pathway [1]. Additionally, in glucuronidation-prone scaffolds, gem-dimethyl incorporation has been shown to boost metabolic stability while increasing potency of final lead compounds [2]. The target compound's α-gem-dimethyl/trifluoromethyl architecture represents the extreme implementation of this design principle, where both steric shielding and electron-withdrawing effects combine to maximize amine metabolic stability.

metabolic stability CYP450 metabolism pharmacokinetic optimization N-dealkylation resistance

Physical Property Differentiation: Molecular Weight and Salt Form Advantages

The hydrochloride salt (CAS 1803606-63-4; MW = 177.59 g/mol) offers distinct handling and solubility advantages compared to the free base form (CAS 1211517-48-4; MW = 141.13 g/mol) . In comparison to the simpler 3,3,3-trifluoropropan-1-amine hydrochloride (CAS 2968-33-4; MW = 149.54 g/mol), the target compound provides a 28.05 g/mol molecular weight increase that reflects the additional gem-dimethyl substitution, delivering the steric and metabolic benefits described in Evidence Items 2 and 3 while maintaining the hydrochloride salt's solid-state stability and aqueous compatibility . The compound's SMILES notation CC(C)(CN)C(F)(F)F.Cl confirms the sterically congested quaternary α-carbon that defines its differential physicochemical profile .

physicochemical properties salt selection aqueous solubility handling stability

Optimal Research and Industrial Application Scenarios for 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride


Medicinal Chemistry Lead Optimization Requiring Metabolically Stable Amine Pharmacophores

This compound is optimally deployed in lead optimization programs where a primary amine functional group must be preserved for target engagement but metabolic clearance via N-dealkylation or oxidative deamination must be minimized. The α-gem-dimethyl substitution eliminates α-protons required for CYP450-mediated oxidation [1], while the electron-withdrawing trifluoromethyl group further reduces amine nucleophilicity and potential for N-oxidation. Procurement is justified when scaffold-specific SAR indicates that simpler trifluoropropyl amines exhibit unacceptable in vitro microsomal clearance or short in vivo half-lives [1].

GPCR-Targeted Programs Requiring Reduced Off-Target Trace Amine Receptor Engagement

For CNS or peripheral GPCR programs where the pharmacophore includes a primary or secondary amine moiety, off-target agonism at trace amine-associated receptors (TAAR family) represents a confounding variable in phenotypic screening and a potential source of adverse effects. The demonstrated lack of significant TAAR5 agonism (EC₅₀ > 10,000 nM) for this scaffold [2] supports its selection as a 'silent' amine building block that minimizes promiscuous GPCR activity while retaining synthetic utility for target-specific conjugation.

Synthesis of Novel C(CF₃)Me₂-Containing Heterocyclic Libraries

Researchers seeking to explore underexploited chemical space in fluorinated heteroarenes should procure this amine (or its carboxylic acid precursor) for the construction of C(CF₃)Me₂-substituted scaffolds. The demonstrated transition-metal-free decarboxylative fluoroalkylation methodology using the corresponding acid [3] enables efficient access to previously unknown C(CF₃)Me₂-containing heteroarenes in high yields, while the amine hydrochloride provides an alternative entry point via reductive amination or amide coupling strategies [3]. This represents a distinct fluorinated pharmacophore class not accessible from simpler CF₃CH₂- or CF₃-containing building blocks.

Neutrophil Elastase/Proteinase Dual Inhibitor Scaffold Development

The related 3,3,3-trifluoro-2,2-dimethylpropionic acid has been specifically utilized in the synthesis of 2-aminobenzaldehyde oxime analogs that act as dual inhibitors of neutrophil elastase and proteinase [4]. The amine hydrochloride serves as the reduced precursor to this validated pharmacophore class, enabling diversification of the amine-containing portion of these dual inhibitor scaffolds. Procurement is indicated for medicinal chemistry programs pursuing anti-inflammatory targets where elastase/proteinase dual inhibition is mechanistically relevant [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.